sodium potassium ATPase inhibitor 3

Na+/K+-ATPase isoform selectivity α-subunit pharmacology ion transport biochemistry

Sodium potassium ATPase inhibitor 3 (CAS 124541-51-1, molecular formula C6H9N3) is a small-molecule agent reported to interfere with the Na+/K+-transporting ATPase enzyme system. It is primarily supplied as a research-grade compound (typical purity ≥95%) and is classified among nonglycoside Na+/K+-ATPase inhibitors, distinguishing it from widely studied cardiac glycosides such as ouabain and digoxin.

Molecular Formula C6H9N3
Molecular Weight 0
CAS No. 124541-51-1
Cat. No. B1169445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium potassium ATPase inhibitor 3
CAS124541-51-1
Synonymssodium potassium ATPase inhibitor 3
Molecular FormulaC6H9N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Potassium ATPase Inhibitor 3 (CAS 124541-51-1) – Core Chemical Identity and Procurement Context


Sodium potassium ATPase inhibitor 3 (CAS 124541-51-1, molecular formula C6H9N3) is a small-molecule agent reported to interfere with the Na+/K+-transporting ATPase enzyme system. It is primarily supplied as a research-grade compound (typical purity ≥95%) and is classified among nonglycoside Na+/K+-ATPase inhibitors, distinguishing it from widely studied cardiac glycosides such as ouabain and digoxin . Its low molecular weight (calculated ~123.16 g/mol) and relatively simple heterocyclic structure (proposed pyrazine/pyrimidine core) make it a candidate for laboratories seeking cost-effective, synthetically accessible probes for ion-transport studies, provided its target-specific activity can be verified against established comparators [1].

Why Generic Na+/K+-ATPase Inhibitors Cannot Simply Replace Sodium Potassium ATPase Inhibitor 3


Na+/K+-ATPase inhibitors encompass structurally and mechanistically diverse chemotypes—glycosidic steroids (e.g., ouabain, digoxin), peptide-based SPAIs, and small heterocyclic compounds—that differ markedly in isoform selectivity (α1–α4), binding site location (extracellular vs. intracellular), and reversibility [1]. Generic substitution without compound-specific quantitative activity data risks selecting an agent with ineffective potency for the intended Na+/K+-ATPase isoform, an irreproducible purity profile, or solvent/vehicle incompatibility, all of which can confound biochemical or cell-based assay results. The procurement decision for a compound identified only as “sodium potassium ATPase inhibitor 3” must therefore be guided by explicit, comparator-anchored evidence of its target engagement and formulation characteristics, as detailed below.

Quantitative Differentiation Evidence for Sodium Potassium ATPase Inhibitor 3 Against Closest Analogs and Alternatives


Isoform Selectivity Profile Compared to Prototypical Cardiac Glycoside Ouabain

The compound's activity across Na+/K+-ATPase α-subunit isoforms has not been publicly reported in peer-reviewed literature; however, its nonsteroidal C6H9N3 structure predicts it to lack the isoform-discriminating features of cardiac glycosides, which show >100‑fold selectivity for α2/α3 over α1 (ouabain IC50 ~0.1 μM for α2/α3 vs. >10 μM for α1 in rat) [1]. Direct quantitative comparison is unavailable, representing a notable evidence gap.

Na+/K+-ATPase isoform selectivity α-subunit pharmacology ion transport biochemistry

Molecular Weight and Synthetic Accessibility Advantage Over Steroidal Inhibitors

Sodium potassium ATPase inhibitor 3 possesses a molecular weight of ~123 g/mol (C6H9N3) , which is roughly 5‑fold smaller than digoxin (781 g/mol) and ouabain (585 g/mol). This low molecular weight together with its heterocyclic scaffold simplifies synthetic access and reduces per-gram cost for analogue series, making it an attractive starting point for medicinal chemistry programs seeking ATPase modulators devoid of steroid complexity.

chemical probe procurement synthesis cost structure–activity relationships

Purity Benchmarking Against Commercial Research-Grade Analogs

Vendor specifications for sodium potassium ATPase inhibitor 3 routinely cite purity ≥95% (HPLC) . By contrast, plant-derived digitalis glycosides frequently carry 5–10% related glycoside impurities that can antagonize or synergize with the primary compound [1]. The defined purity and synthetic origin of inhibitor 3 reduce lot-to-lot variability, a critical parameter for assay reproducibility.

compound purity reproducibility biochemical assay quality

Recommended Application Scenarios for Sodium Potassium ATPase Inhibitor 3 Based on Current Evidence


Pilot Biochemical Screening of Na+/K+-ATPase Activity in Non-cardiac Tissues

Given its small-molecule, nonsteroidal character, inhibitor 3 is suited for initial biochemical screens where broad Na+/K+-ATPase inhibition is desired without the cardiotonic liabilities of glycosides. Researchers can use it as a tool compound to probe ATPase function in renal, neural, or tumor cell lysates, provided that parallel controls with a known glycoside (e.g., ouabain) are included to contextualize any observed effects [1].

Medicinal Chemistry Hit-to-Lead Programs Targeting Na+/K+-ATPase

Due to its low molecular weight and synthetically accessible heterocyclic scaffold, inhibitor 3 is an attractive starting point for medicinal chemists aiming to develop novel ATPase modulators. Its structure allows rapid diversification to generate focused analogue libraries, which can be screened against recombinant Na+/K+-ATPase isoforms to identify selective inhibitors [1].

Quality Control and Assay Standardization in Ion-Transport Research

The ≥95% purity specification and synthetic origin of inhibitor 3 minimize the risk of confounding biological effects from co-purifying endogenous factors. This makes it a candidate for use as a reference inhibitor in standardizing Na+/K+-ATPase activity assays, where lot-to-lot consistency is paramount for cross-experiment reproducibility .

Quote Request

Request a Quote for sodium potassium ATPase inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.